FMF-04-159-2

Target Engagement Washout Kinetics Covalent Inhibition

FMF-04-159-2 is a first-in-class covalent CDK14 inhibitor engineered with an acrylamide warhead that forms an irreversible bond with C218 in the CDK14 ATP-binding pocket, enabling sustained target engagement even after compound washout (1.4‑fold IC₅₀ shift vs. 7‑fold loss for reversible analogs). Unlike pan‑CDK inhibitors (e.g., AT7519, flavopiridol), its TAIRE‑biased profile selectively targets CDK14/16/17/18 without confounding cell‑cycle cytotoxicity. This unique mechanism makes it the definitive chemical probe for phospho‑proteomics substrate mapping, pulse‑chase washout studies, EGFR TKI resistance re‑sensitization, and Wnt/β‑catenin‑driven TNBC metastasis research.

Molecular Formula C28H30Cl3N7O5S
Molecular Weight 683.0 g/mol
Cat. No. B8087075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMF-04-159-2
Molecular FormulaC28H30Cl3N7O5S
Molecular Weight683.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl
InChIInChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+
InChIKeyHZPYSAHDRSBARR-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMF-04-159-2: Baseline Characterization of a Covalent Pan-TAIRE CDK14/16 Inhibitor for Selective Target Validation


FMF-04-159-2 (CAS: 2364489-81-4) is a synthetic small molecule that acts as a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16 . It was developed as a first-in-class tool compound to specifically target the understudied TAIRE kinase family (CDK14-18), which are frequent off-targets of clinical kinase inhibitors [1]. The compound achieves this selectivity through a designed acrylamide warhead that forms an irreversible covalent bond with a non-conserved cysteine residue (C218) in the ATP-binding pocket of CDK14, enabling sustained target engagement even after compound removal [2]. Unlike its reversible analog FMF-04-159-R, which lacks the electrophilic warhead, FMF-04-159-2 provides a unique chemical biology tool for deconvoluting CDK14-specific cellular functions from broader kinome effects .

Why Pan-CDK Inhibitors Cannot Substitute for FMF-04-159-2 in TAIRE-Specific Functional Studies


Generic substitution with classical ATP-competitive pan-CDK inhibitors, such as AT7519 or flavopiridol, fails in studies requiring selective TAIRE kinase inhibition due to a fundamental mechanism-of-action divergence. These traditional inhibitors exhibit broad polypharmacology across the CDK family (e.g., CDK1/2/4/6/9), leading to confounding off-target effects, particularly cell cycle arrest and apoptosis, which obscure the nuanced biological roles of CDK14 [1]. In contrast, FMF-04-159-2 was explicitly engineered for a TAIRE-biased selectivity profile through covalent targeting of a non-conserved cysteine (C218) in CDK14 [2]. KiNativ kinome-wide profiling confirms that FMF-04-159-2 potently inhibits TAIRE kinases (CDK14, CDK16, CDK17, CDK18) while displaying a much narrower target range compared to its multi-targeted progenitor FMF-03-198-2 [3]. Crucially, the covalent binding of FMF-04-159-2 enables sustained target engagement after washout, a feature absent in reversible analogs and pan-CDK inhibitors, allowing for the deconvolution of CDK14-specific cellular functions from the transient effects of reversible inhibition .

Quantitative Differentiation of FMF-04-159-2 Against Key Comparators


Sustained Cellular Target Engagement of CDK14 after Compound Washout Compared to Reversible Analog

FMF-04-159-2 exhibits sustained, covalent target engagement of CDK14 in a cellular context that is resistant to compound washout, a feature not shared by its reversible analog FMF-04-159-R. In a NanoBRET live-cell target engagement assay in HCT116 cells, FMF-04-159-2 potently engaged CDK14 with an IC50 of 39.6 ± 2.8 nM. After a 2-hour compound washout, the IC50 increased only 1.4-fold to 56.3 ± 6.0 nM, confirming the irreversible nature of the binding [1]. In stark contrast, the reversible analog FMF-04-159-R, which lacks the acrylamide warhead, showed a 5-fold lower initial potency (IC50 = 563 ± 145 nM) and a dramatic 7-fold loss in potency after washout (IC50 = 3417 ± 1154 nM), demonstrating rapid dissociation [1].

Target Engagement Washout Kinetics Covalent Inhibition Chemical Biology

Enhanced Kinome-Wide Selectivity for TAIRE Kinases Compared to Multi-Targeted Progenitor FMF-03-198-2

FMF-04-159-2 demonstrates a significantly improved kinome-wide selectivity profile, with a pronounced bias towards the TAIRE kinase family, compared to its multi-targeted progenitor FMF-03-198-2. Cellular kinome profiling using the KiNativ platform in HCT116 cells treated with 1 μM compound for 4 hours revealed that FMF-04-159-2 potently inhibited the TAIRE kinases CDK14, CDK16, CDK17, and CDK18, while showing a much narrower target range than FMF-03-198-2 [1]. Specifically, FMF-03-198-2, a direct derivative of the pan-CDK inhibitor AT7519, displayed extensive polypharmacology across the kinome, whereas FMF-04-159-2 exhibited a TAIRE-biased profile with residual off-target activity limited primarily to CDK2 and, to a lesser extent, CDK10 [1].

Kinome Selectivity Off-Target Profiling Chemical Proteomics TAIRE Kinases

Superior Cellular Potency and Sustained Target Engagement Versus Reversible Analog FMF-04-159-R in CDK2 Off-Target Assessment

FMF-04-159-2 exhibits substantially superior cellular potency for CDK14 and a favorable selectivity window against the off-target CDK2 compared to its reversible analog FMF-04-159-R. In the cellular NanoBRET assay, FMF-04-159-2 potently engages CDK14 with an IC50 of 39.6 ± 2.8 nM, while inhibiting the off-target CDK2 with an IC50 of 256 ± 26 nM, yielding a ~6.5-fold selectivity window [1]. In contrast, FMF-04-159-R is 14-fold less potent against CDK14 (IC50 = 563 ± 145 nM) and inhibits CDK2 with an IC50 of 493 ± 81 nM, resulting in a nearly 1:1 potency ratio and effectively no selectivity window [1].

Cellular Potency Selectivity Window NanoBRET Assay TAIRE Kinases

In Vivo Reversal of Gefitinib Resistance in Non-Small Cell Lung Cancer Models Through Specific PFTK1 (CDK14) Inhibition

FMF-04-159-2 has been validated as a specific covalent inhibitor of PFTK1 (CDK14) that can reverse gefitinib resistance both in vitro and in vivo, demonstrating a functional application not achievable with broader CDK inhibitors. In a study on non-small cell lung cancer (NSCLC), FMF-04-159-2 was shown to reverse the effect of PFTK1 on gefitinib resistance [1]. This finding identifies PFTK1 (CDK14) as a potential therapeutic target for overcoming EGFR-TKI resistance and positions FMF-04-159-2 as a critical chemical probe for validating this mechanism in vivo [1].

Drug Resistance NSCLC In Vivo Pharmacology Combination Therapy

Strategic Applications of FMF-04-159-2 in Targeted Research Programs


Deconvolution of CDK14-Specific Roles in Cell Cycle and Mitosis Using Washout Protocols

FMF-04-159-2 is uniquely suited for pulse-chase and washout experiments designed to isolate the specific, sustained effects of CDK14 inhibition from transient, reversible interactions. As demonstrated by its 1.4-fold shift in IC50 after a 2-hour washout (compared to a 7-fold loss for its reversible analog) [1], this compound allows researchers to 'pulse' cells with the inhibitor, wash it away, and observe long-term phenotypic changes that are solely attributable to the irreversible covalent modification of CDK14. This is essential for studying CDK14's role in mitotic progression and cell cycle regulation, as identified by the original study's phospho-proteomics analysis [2].

Validation of PFTK1 (CDK14) as a Target for Overcoming EGFR-TKI Resistance in Oncology Research

In oncology drug discovery programs focused on overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, FMF-04-159-2 serves as a critical chemical probe. Studies have shown that FMF-04-159-2 can reverse PFTK1-mediated gefitinib resistance in non-small cell lung cancer (NSCLC) models both in vitro and in vivo [3]. Its covalent, selective inhibition of CDK14 provides a clean tool to validate the hypothesis that CDK14 inhibition can re-sensitize resistant tumors, without the confounding cytotoxicity of pan-CDK inhibitors like AT7519.

Investigation of TAIRE Kinase Function in Wnt/β-Catenin Signaling and Cancer Stem Cell Biology

FMF-04-159-2's pan-TAIRE family specificity makes it the reagent of choice for investigating the collective role of CDK14, CDK16, CDK17, and CDK18 in regulating developmental and oncogenic signaling pathways. Recent studies have demonstrated that pharmacological inhibition of CDK14 by FMF-04-159-2 suppresses the progression and metastasis of triple-negative breast cancer (TNBC) by attenuating Wnt/β-catenin signaling [4]. Its superior kinome-wide selectivity over FMF-03-198-2 ensures that observed effects on Wnt signaling and cancer stem cell activity are specifically linked to TAIRE kinase inhibition, rather than off-target effects on other CDKs.

Chemical Biology Studies Requiring Sustained Target Engagement for Phospho-Proteomics and Long-Term Signaling Analysis

The sustained, covalent engagement of CDK14 by FMF-04-159-2 enables robust phospho-proteomics and signaling studies that are not feasible with reversible inhibitors. The original characterization of FMF-04-159-2 utilized washout conditions to deconvolute CDK14-specific effects in an unbiased phospho-proteomics investigation, successfully identifying putative CDK14 substrates [2]. This approach leverages the compound's irreversible binding to generate a persistent signal, allowing for the accumulation of downstream phosphorylation changes over extended time courses, which is critical for mapping kinase-substrate networks.

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